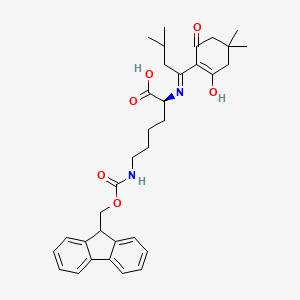

ivDde-L-Lys(Fmoc)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“ivDde-L-Lys(Fmoc)-OH” is an orthogonally-protected lysine derivative based on the hindered Dde variant ivDde . It has very similar chemical properties to Fmoc-Lys(Dde)-OH .

Synthesis Analysis

This compound is used as a building block in the synthesis of branched, cyclic, and modified peptides by Fmoc solid-phase peptide synthesis . After introducing this building block, the Fmoc group can be removed by treatment with piperidine in DMF, enabling chain extension on the lysine side chain .Molecular Structure Analysis

The empirical formula of “ivDde-L-Lys(Fmoc)-OH” is C34H42N2O6 . Its molecular weight is 574.71 g/mol .Chemical Reactions Analysis

The side-chain ivDde group of “ivDde-L-Lys(Fmoc)-OH” is considerably more stable to piperidine than Dde, and is less prone to migrate from protected to unprotected lysine side-chains . When removing ivDde in the presence of allyl-based protecting groups, allyl alcohol should be included in the deprotection solution to prevent reduction of the allyl group .Physical And Chemical Properties Analysis

“ivDde-L-Lys(Fmoc)-OH” is a white to slight yellow to beige powder . It is clearly soluble in DMSO .科学的研究の応用

- Application : After chain extension, the ivDde group is removed using 2% hydrazine in DMF. This step enables selective modification of the ε-lysine amino group .

Peptide Synthesis and Modification

Sigma-Aldrich: Fmoc-Lys (ivDde)-Wang resin : R. Chhabra et al. (1998) Tetrahedron Lett., 39, 1603. : References specific to neoglycopeptides were not found in the provided search results. : References specific to lipopeptides for antifungal and cancer vaccines were not found in the provided search results.

作用機序

Target of Action

The primary target of ivDde-L-Lys(Fmoc)-OH is the peptide chain in the process of peptide synthesis . This compound plays a crucial role in the synthesis of branched, cyclic, and modified peptides .

Mode of Action

ivDde-L-Lys(Fmoc)-OH interacts with its target by being introduced into the peptide chain during the solid-phase peptide synthesis (SPPS) process . The Fmoc group of ivDde-L-Lys(Fmoc)-OH can be removed by treatment with piperidine in DMF, enabling chain extension on the lysine side chain . Once this is complete, the ivDde group is removed with 2% hydrazine in DMF, and the main peptide chain can be extended using normal Fmoc SPPS protocols .

Biochemical Pathways

The biochemical pathway affected by ivDde-L-Lys(Fmoc)-OH is the peptide synthesis pathway . By selectively modifying the ε-lysine amino group, it allows for the synthesis of side-chain modified, cyclic, and branched peptides . The downstream effects include the creation of a variety of peptides with potential therapeutic applications .

将来の方向性

特性

IUPAC Name |

(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)36-27(32(39)40)15-9-10-16-35-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,35,41)(H,39,40)/t27-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCUYNKHCHODACY-MHZLTWQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ivDde-L-Lys(Fmoc)-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-b]pyridazin-3-amine hydrochloride](/img/structure/B2590392.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2590402.png)

![2-[(Z)-(4-methylphenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B2590406.png)

![1-Nitro-3-[({[4-(trifluoromethyl)benzoyl]oxy}imino)methyl]benzene](/img/structure/B2590407.png)

![propyl 4-[(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2590408.png)